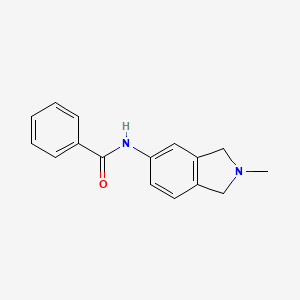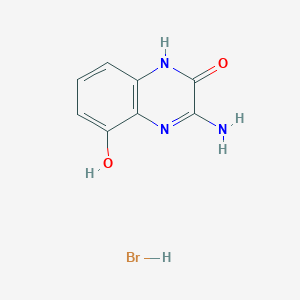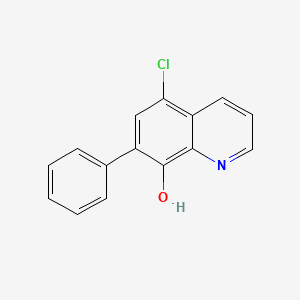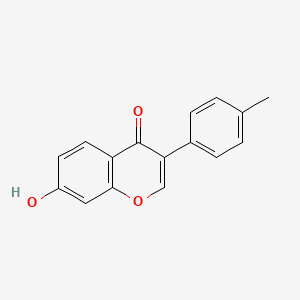
2-Benzyl-7-fluoro-2,3-dihydroisoquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-7-fluoro-2,3-dihydroisoquinolin-4(1H)-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound features a benzyl group, a fluorine atom, and a dihydroisoquinolinone core, making it an interesting subject for chemical and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-7-fluoro-2,3-dihydroisoquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes:
Starting Materials: Benzylamine, 7-fluoro-1-tetralone, and appropriate reagents.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Benzyl-7-fluoro-2,3-dihydroisoquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Halogenation, nitration, or alkylation at specific positions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents, nitrating agents, or alkylating agents under controlled conditions.
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of halogenated, nitrated, or alkylated isoquinoline derivatives.
科学的研究の応用
2-Benzyl-7-fluoro-2,3-dihydroisoquinolin-4(1H)-one has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 2-Benzyl-7-fluoro-2,3-dihydroisoquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of specific enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Pathway Modulation: Alteration of signaling pathways to achieve desired therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-Benzyl-7-chloro-2,3-dihydroisoquinolin-4(1H)-one
- 2-Benzyl-7-bromo-2,3-dihydroisoquinolin-4(1H)-one
- 2-Benzyl-7-methyl-2,3-dihydroisoquinolin-4(1H)-one
Uniqueness
2-Benzyl-7-fluoro-2,3-dihydroisoquinolin-4(1H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to its analogs with different substituents.
特性
CAS番号 |
89097-89-2 |
|---|---|
分子式 |
C16H14FNO |
分子量 |
255.29 g/mol |
IUPAC名 |
2-benzyl-7-fluoro-1,3-dihydroisoquinolin-4-one |
InChI |
InChI=1S/C16H14FNO/c17-14-6-7-15-13(8-14)10-18(11-16(15)19)9-12-4-2-1-3-5-12/h1-8H,9-11H2 |
InChIキー |
JNFVBVDNSMLEDA-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC(=C2)F)C(=O)CN1CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole](/img/structure/B11860435.png)
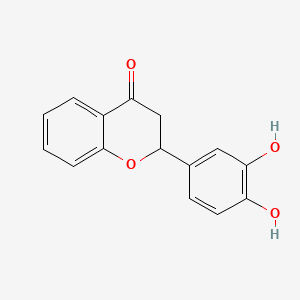
![Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)-](/img/structure/B11860444.png)

![4-amino-6-bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11860456.png)
![3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde](/img/structure/B11860467.png)
![tert-butyl 3-[(Z)-3-ethoxy-3-oxoprop-1-enyl]azetidine-1-carboxylate](/img/structure/B11860472.png)
![6-Bromo-2-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11860479.png)
